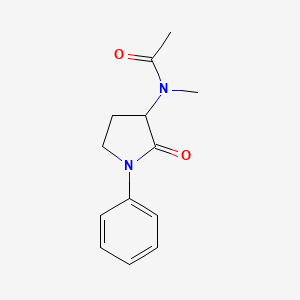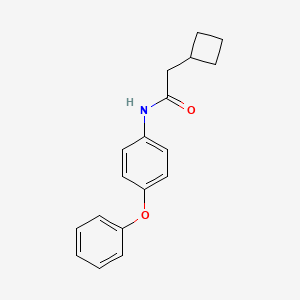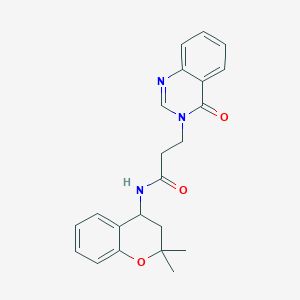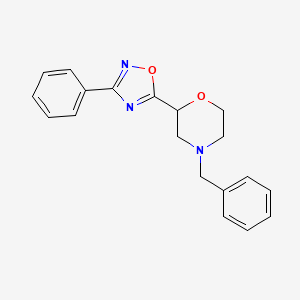![molecular formula C13H13FN2O3S2 B7564097 2-(4-fluorophenyl)-N-[(5-sulfamoylthiophen-2-yl)methyl]acetamide](/img/structure/B7564097.png)
2-(4-fluorophenyl)-N-[(5-sulfamoylthiophen-2-yl)methyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-fluorophenyl)-N-[(5-sulfamoylthiophen-2-yl)methyl]acetamide is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is also known as "Compound A" and has been studied extensively for its mechanism of action and biochemical effects.
Wirkmechanismus
The mechanism of action of 2-(4-fluorophenyl)-N-[(5-sulfamoylthiophen-2-yl)methyl]acetamide involves the inhibition of carbonic anhydrase IX (CA IX) enzyme, which is overexpressed in various cancers and plays a crucial role in tumor growth and survival. By inhibiting CA IX, this compound disrupts the pH regulation of cancer cells, resulting in the inhibition of their growth and induction of apoptosis. Moreover, 2-(4-fluorophenyl)-N-[(5-sulfamoylthiophen-2-yl)methyl]acetamide also inhibits the production of pro-inflammatory cytokines by inhibiting the activity of nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of immune response and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-fluorophenyl)-N-[(5-sulfamoylthiophen-2-yl)methyl]acetamide have been studied extensively in preclinical studies. This compound has shown to inhibit the growth of cancer cells and induce apoptosis by disrupting the pH regulation of cancer cells. Moreover, it has shown anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, 2-(4-fluorophenyl)-N-[(5-sulfamoylthiophen-2-yl)methyl]acetamide has been shown to inhibit the activity of NF-κB pathway, which is involved in the regulation of immune response and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(4-fluorophenyl)-N-[(5-sulfamoylthiophen-2-yl)methyl]acetamide in lab experiments include its potential therapeutic applications in cancer, inflammation, and autoimmune disorders. Moreover, this compound has shown promising results in preclinical studies for its anti-cancer and anti-inflammatory activity. However, the limitations of using this compound in lab experiments include its potential toxicity and limited bioavailability.
Zukünftige Richtungen
The future directions for the research on 2-(4-fluorophenyl)-N-[(5-sulfamoylthiophen-2-yl)methyl]acetamide include the development of more efficient synthesis methods and the optimization of its pharmacological properties. Moreover, the potential therapeutic applications of this compound in various diseases such as cancer, inflammation, and autoimmune disorders need to be further explored in preclinical and clinical studies. Additionally, the mechanism of action and biochemical effects of this compound need to be further elucidated to understand its potential therapeutic applications.
Synthesemethoden
The synthesis of 2-(4-fluorophenyl)-N-[(5-sulfamoylthiophen-2-yl)methyl]acetamide involves the reaction of 2-bromo-4-fluoroacetophenone with 5-mercapto-2-methylbenzenesulfonamide in the presence of potassium carbonate and copper(I) iodide in N,N-dimethylformamide. This reaction results in the formation of 2-(4-fluorophenyl)-N-[(5-mercapto-2-methylbenzenesulfonyl) methyl]acetamide, which is then oxidized to form 2-(4-fluorophenyl)-N-[(5-sulfamoylthiophen-2-yl)methyl]acetamide.
Wissenschaftliche Forschungsanwendungen
2-(4-fluorophenyl)-N-[(5-sulfamoylthiophen-2-yl)methyl]acetamide has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and autoimmune disorders. This compound has shown promising results in preclinical studies for its anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis. It has also shown anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Moreover, 2-(4-fluorophenyl)-N-[(5-sulfamoylthiophen-2-yl)methyl]acetamide has been studied for its potential use in the treatment of autoimmune disorders such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
2-(4-fluorophenyl)-N-[(5-sulfamoylthiophen-2-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O3S2/c14-10-3-1-9(2-4-10)7-12(17)16-8-11-5-6-13(20-11)21(15,18)19/h1-6H,7-8H2,(H,16,17)(H2,15,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJJNFSSTADVYIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NCC2=CC=C(S2)S(=O)(=O)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(5-cyano-3,4-diethyl-6-oxopyridazin-1-yl)ethyl]ethanesulfonamide](/img/structure/B7564024.png)

![(3-Methyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-(2-methylphenyl)methanone](/img/structure/B7564052.png)

![1-[4-Sulfamoyl-2-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B7564059.png)
![1-methyl-N-[4-(4-methylphenoxy)phenyl]pyrrole-2-carboxamide](/img/structure/B7564063.png)
![N-[1-(2-chlorophenyl)-2-oxopyrrolidin-3-yl]-2-methylsulfonylbenzamide](/img/structure/B7564070.png)
![1-[(3,4-Dimethoxyphenyl)methylamino]-3-pyrrolidin-1-ylpropan-2-ol](/img/structure/B7564086.png)
![1'-[2-(4-Ethoxyphenyl)acetyl]spiro[1,3-dihydroquinazoline-2,4'-piperidine]-4-one](/img/structure/B7564090.png)
![N-[4-[[2-[3-(trifluoromethyl)pyrazol-1-yl]acetyl]amino]phenyl]oxolane-2-carboxamide](/img/structure/B7564102.png)


![N-[(1-ethylpyrrolidin-2-yl)methyl]-4-iodobenzamide](/img/structure/B7564116.png)
![2-phenyl-3H,7H-imidazo[1,2-a]pyrazin-3-imine hydrochloride](/img/structure/B7564118.png)